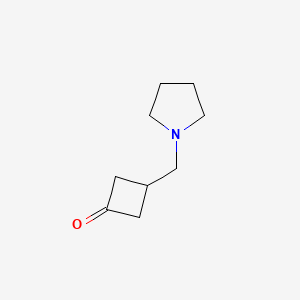

3-((Pyrrolidin-1-yl)methyl)cyclobutanone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H15NO |

|---|---|

Poids moléculaire |

153.22 g/mol |

Nom IUPAC |

3-(pyrrolidin-1-ylmethyl)cyclobutan-1-one |

InChI |

InChI=1S/C9H15NO/c11-9-5-8(6-9)7-10-3-1-2-4-10/h8H,1-7H2 |

Clé InChI |

FEVCTJIITCVXCM-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CC2CC(=O)C2 |

Origine du produit |

United States |

Synthetic Methodologies for 3 Pyrrolidin 1 Yl Methyl Cyclobutanone and Analogous Structures

Strategies for Cyclobutanone (B123998) Ring Construction

The direct formation of the cyclobutane (B1203170) ring is a cornerstone of synthesizing cyclobutanone derivatives. Among the various methods, [2+2] cycloaddition reactions and ring contraction of larger heterocyclic precursors are particularly prominent and versatile.

[2+2] Cycloaddition Reactions: Advanced Approaches to Cyclobutanone Scaffolds

[2+2] cycloaddition reactions are powerful tools for the construction of four-membered rings, offering a direct route to the cyclobutane core. nih.govnih.govacs.org These reactions typically involve the combination of two two-carbon components to form the cyclobutane ring. acs.org Advances in this area have led to the development of highly efficient and stereoselective methods for the synthesis of complex cyclobutanone derivatives.

One of the most effective and reliable methods for synthesizing cyclobutanones is the [2+2] cycloaddition of keteniminium salts with alkenes. nih.gov Keteniminium ions, which are highly reactive electrophilic species, readily undergo cycloaddition with a wide range of electron-rich π-functional groups. nih.gov This approach has been extensively developed and allows for the preparation of a diverse array of substituted cyclobutanones. scispace.comnih.govnih.gov

A notable application of this methodology is the flow synthesis of 2-substituted cyclobutanones via the [2+2] cycloaddition of keteniminium salts and ethylene gas. scispace.comrsc.orgresearchgate.net This process utilizes rapid and mild reaction conditions to afford a variety of products in good to excellent yields, demonstrating good functional group compatibility. scispace.comrsc.orgresearchgate.net The reaction proceeds through the in situ generation of the keteniminium salt from a corresponding tertiary amide, which then reacts with the alkene in a concerted or stepwise manner to yield the cyclobutanone product. scispace.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| N-cinnamyl-4-vinyloxazolidin-2-one | - | Photocycloaddition | 3-Azabicyclo[3.2.0]heptane derivative | High |

| Alkylidene malonates | N-allenamides | MgII/N,N′-dioxide complex | Polysubstituted methylenecyclobutanes | up to 99% |

| Tertiary amides | Ethylene gas | Triflic anhydride, pyridine base (flow) | 2-Substituted cyclobutanones | Good to Excellent |

| Alkene 7 | Keteniminium salts | Thermal cycloaddition | Compound 8 (intermediate for (−)-isoscopariusin A) | Not specified |

This table presents a selection of [2+2] cycloaddition reactions for the synthesis of cyclobutane and cyclobutanone derivatives, highlighting the diversity of reactants and conditions.

The development of asymmetric variants of the [2+2] cycloaddition has been a significant advancement, enabling the synthesis of enantiomerically enriched cyclobutanones. These chiral cyclobutanones are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. Chiral catalysts, such as chiral titanium reagents, have been successfully employed to induce enantioselectivity in these cycloaddition reactions. acs.org

For instance, a highly enantioselective [2+2] cycloaddition reaction of alkylidene malonates with the internal C=C bond of N-allenamides has been developed using a MgII/N,N′-dioxide complex as a catalyst. rsc.org This method provides various polysubstituted methylenecyclobutanes in high yields and excellent enantioselectivities. rsc.org Similarly, chiral Brønsted acids have been used to catalyze intermolecular asymmetric [2+2] cycloadditions, leading to the total synthesis of natural products like barbarumamide C. nih.gov The ability to control the stereochemistry during the formation of the cyclobutane ring is crucial for accessing specific stereoisomers with desired biological activities.

| Catalyst System | Reactant A | Reactant B | Product Type | Enantiomeric Excess (ee) |

| Chiral Titanium Reagent | Not Specified | Not Specified | Cyclobutane Derivatives | Not Specified |

| MgII/N,N′-dioxide complex | Alkylidene malonates | N-allenamides | Polysubstituted methylenecyclobutanes | up to 96% |

| Chiral Brønsted Acid | Not Specified | Not Specified | Cyclobutane derivatives for natural product synthesis | Not Specified |

| Dienamine Catalysis | Not Specified | Not Specified | Cyclobutanes | Not Specified |

This table summarizes various catalytic systems used in asymmetric [2+2] cycloaddition reactions to produce enantiomerically enriched cyclobutane derivatives.

Ring Contraction Methodologies: Deriving Cyclobutanones from Heterocyclic Precursors

An alternative and powerful strategy for the synthesis of cyclobutane rings involves the ring contraction of more readily available five-membered heterocyclic precursors. This approach offers a unique entry to substituted cyclobutanes, often with a high degree of stereocontrol.

A notable example of this methodology is the contractive synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines. nih.govacs.orgresearchgate.net This transformation is typically mediated by iodonitrene chemistry, where a nitrogen extrusion process leads to the formation of the cyclobutane ring. nih.govacs.orgresearchgate.netacs.org The reaction of polysubstituted pyrrolidine (B122466) derivatives with reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate results in the stereoselective formation of the corresponding cyclobutanes in yields ranging from low to good, depending on the substitution pattern of the starting pyrrolidine. chemistryviews.org

This method has proven to be robust, allowing for the synthesis of a variety of substituted cyclobutanes, including unsymmetrical spirocyclobutanes. nih.govacs.orgresearchgate.net The stereochemical information present in the starting pyrrolidine is often transferred to the cyclobutane product with high fidelity. researchgate.net

| Pyrrolidine Substrate | Reagents | Product | Yield (%) | Stereochemistry |

| Polysubstituted pyrrolidines | HTIB, Ammonium carbamate | Substituted cyclobutanes | Low to Good | Stereoselective |

| Pyrrolidine 60 | Iodonitrene chemistry | Cyclobutane 61 | 30% | Not specified |

| Optically pure spirooxindole 43 | Iodonitrene chemistry | Product 44 | 46% | dr > 20:1, ee = 97% |

| cis-Pyrrolidine-2,5-dicarboxylate (cis-45) | Iodonitrene chemistry | Cyclobutane cis-46 | 39% | Stereoselective |

This table illustrates the ring contraction of various pyrrolidine precursors to form cyclobutane derivatives through nitrogen extrusion, highlighting the yields and stereochemical outcomes.

The mechanism of the pyrrolidine to cyclobutane ring contraction is proposed to proceed through a radical pathway. nih.govacs.orgresearchgate.netacs.org The reaction is initiated by the treatment of the pyrrolidine with an in situ generated iodonitrene species, leading to electrophilic amination and the formation of a reactive 1,1-diazene intermediate. acs.orgchemistryviews.org

This unstable 1,1-diazene intermediate then undergoes nitrogen extrusion to generate a 1,4-biradical species. acs.orgchemistryviews.org The formation of this biradical is a key step, and its subsequent rapid intramolecular cyclization through C-C bond formation affords the cyclobutane product. nih.govacs.org The stereospecificity observed in this ring contraction is attributed to the rapid C-C bond formation from the thermally generated singlet 1,4-biradical, which leads to the stereoretentive formation of the cyclobutane. acs.org The involvement of a 1,4-biradical intermediate is supported by the observation of β-fragmentation byproducts in some cases, which arise from the homolytic cleavage of a C-C bond in the biradical intermediate. acs.orgresearchgate.net

Oxidative Transformations in Cyclobutanone Synthesis

The formation of the cyclobutanone ring can be achieved through various oxidative transformations, where a precursor molecule is oxidized to yield the desired cyclic ketone. These methods often involve either the oxidation of a corresponding alcohol or an oxidative ring expansion of a smaller carbocycle.

One prominent method is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) by insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org While this reaction is typically used to create larger rings or esters from ketones, its principles are relevant in the broader context of oxidative synthesis. For the direct synthesis of cyclobutanones, oxidative ring expansion of methylenecyclopropanes provides a more direct route. This transformation can be accomplished using oxidants like ceric ammonium nitrate (CAN) in an oxygen atmosphere, affording 2,2-disubstituted cyclobutanones in good yields. organic-chemistry.org

Another key strategy is the oxidation of cyclobutanol to cyclobutanone. This can be achieved with various oxidizing agents. A patent describes a method using a chlorine solution at low temperatures to produce cyclobutanone from cyclobutanol in high yield and purity. google.com Additionally, cobalt-catalyzed aerobic oxidation of cyclobutanols can lead to ring expansion, forming 1,2-dioxanols, highlighting the delicate balance of reagents and conditions required to achieve the desired cyclobutanone product without further transformation. nih.gov

| Oxidative Method | Starting Material | Key Reagents | Product | Key Features |

|---|---|---|---|---|

| Oxidation of Secondary Alcohol | Cyclobutanol | Chlorine solution, Cr(VI) reagents | Cyclobutanone | Direct and often high-yielding conversion. google.com |

| Oxidative Ring Expansion | Methylenecyclopropane | Ceric Ammonium Nitrate (CAN), O₂ | Substituted Cyclobutanone | Facile conversion to 2,2-diarylcyclobutanones. organic-chemistry.org |

| Baeyer-Villiger Oxidation | Cyclic Ketone (e.g., Cyclobutanone) | Peroxyacids (m-CPBA), H₂O₂ | Lactone | Oxidative cleavage of a C-C bond adjacent to the carbonyl; relevant for creating analogues. wikipedia.orgorganic-chemistry.orgrsc.org |

Rearrangement Reactions Involving Cyclobutane Ring Systems

Rearrangement reactions are powerful tools in organic synthesis for constructing strained ring systems like cyclobutanes. These reactions often involve the expansion or contraction of a ring system or a 1,2-migration of an alkyl or aryl group, driven by the formation of a more stable intermediate.

The Pinacol rearrangement is a classic method for converting a 1,2-diol to a ketone. wikipedia.org A variation, the semipinacol rearrangement, is particularly useful for synthesizing cyclobutanones. For instance, tertiary vinylic cyclopropyl alcohols can be converted into cyclobutanones bearing α-quaternary stereocenters through a catalytic protio-semipinacol ring-expansion. organic-chemistry.org This reaction proceeds by protonation of the alkene followed by a C-C bond migration. Similarly, α-hydroxycyclopropyl carbinols can undergo a facile pinacol-type rearrangement to provide access to both cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.orgorganic-chemistry.org The driving force for these rearrangements is often the formation of a stable carbonyl group. uomustansiriyah.edu.iq

The Wagner-Meerwein rearrangement, which involves the 1,2-migration of a group to an adjacent carbocation, is another cornerstone of cyclobutane synthesis. acs.org This rearrangement can facilitate ring expansion, for example, from a cyclopropylmethyl cation to a cyclobutyl cation. pku.edu.cn While controlling the stereochemistry can be challenging due to the planar nature of the carbocation intermediate, catalytic asymmetric versions of the Wagner-Meerwein shift have been developed that allow for excellent control of enantioselectivity. acs.orgacs.org These methods are crucial for accessing chiral cyclobutane building blocks.

| Rearrangement Reaction | Typical Precursor | Key Transformation | Significance in Cyclobutanone Synthesis |

|---|---|---|---|

| Pinacol/Semipinacol Rearrangement | 1,2-diols, α-hydroxycyclopropyl carbinols, vinylic cyclopropyl alcohols | 1,2-alkyl shift to form a ketone | Provides access to substituted cyclobutanones, often with stereocontrol. organic-chemistry.orgacs.org |

| Wagner-Meerwein Rearrangement | Alcohols, alkenes that can form a carbocation adjacent to a strained ring | 1,2-migration of a group to a carbocation center | Enables ring expansion of cyclopropyl systems to form the cyclobutane core. acs.org |

Introduction and Functionalization of the Pyrrolidin-1-ylmethyl Moiety

Strategies for Carbon-Carbon Bond Formation at the Cyclobutanone Ring

Once the cyclobutanone core is synthesized, the next crucial step is the introduction of the one-carbon side chain at the 3-position. This is typically achieved through an α-alkylation reaction, which involves the formation of an enolate from the cyclobutanone followed by its reaction with an alkylating agent. libretexts.org

The formation of the enolate is a critical step and is usually accomplished using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium amide to prevent self-aldol condensation. The resulting enolate can then be treated with a suitable one-carbon electrophile, such as methyl iodide or methyl tosylate, to form 3-methylcyclobutanone. The efficiency of these alkylations is subject to the same constraints as other SN2 reactions, requiring good leaving groups and being sensitive to steric hindrance. libretexts.org Transition metal-catalyzed enantioselective α-alkylation methods have also been developed, offering a pathway to chiral α-quaternary cyclobutanones with high yields and enantioselectivities. nih.gov

Selective Amination and Functionalization of the Alkyl Side Chain

With the methyl group installed, the final stage involves its conversion to the pyrrolidin-1-ylmethyl moiety. This two-part process requires functionalizing the methyl group to make it reactive towards amination, followed by the introduction of the pyrrolidine ring.

A common strategy involves the radical halogenation of the 3-methylcyclobutanone to form 3-(bromomethyl)cyclobutanone. This intermediate is now an excellent substrate for nucleophilic substitution. The pyrrolidine ring can be introduced by direct alkylation, where pyrrolidine acts as a nucleophile, displacing the bromide. This reaction is typically carried out in a suitable solvent like DMF or THF in the presence of a base to neutralize the HBr formed. fishersci.co.uk

Alternatively, the 3-methyl group can be oxidized to an aldehyde (3-formylcyclobutanone). This aldehyde can then undergo reductive amination with pyrrolidine. organic-chemistry.org This one-pot reaction involves the initial formation of an iminium ion from the aldehyde and pyrrolidine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or through catalytic hydrogenation. Reductive amination is a highly efficient and widely used method for forming C-N bonds in pharmaceutical synthesis due to its operational simplicity and the stability of the reagents. nih.govresearchgate.net

Convergent and Divergent Synthetic Pathways to Complex Architectures

The synthesis of complex molecules like 3-((pyrrolidin-1-yl)methyl)cyclobutanone can be approached from two distinct strategic viewpoints: convergent synthesis and divergent synthesis. researchgate.net

A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the final stages. researchgate.net For the target molecule, a convergent approach would involve:

Fragment A Synthesis: Preparation of a functionalized cyclobutane piece, such as 3-(bromomethyl)cyclobutanone or 3-formylcyclobutanone.

Fragment B Synthesis: Preparation of the pyrrolidine ring, which is commercially available.

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.org This strategy is particularly powerful in drug discovery for exploring structure-activity relationships. In this context:

Common Intermediate: A versatile precursor, such as 3-formylcyclobutanone, is synthesized.

Diversification: This intermediate is then reacted with a wide array of different amines (e.g., pyrrolidine, piperidine, morpholine) via reductive amination to produce a library of 3-((amino)methyl)cyclobutanone analogues. The target molecule would be just one member of this diverse library. nih.govchemrxiv.org

Scalability and Practicality in the Synthesis of this compound

Transitioning a synthetic route from a laboratory scale to industrial production introduces numerous practical and economic considerations. For this compound, several potential challenges must be addressed to ensure a scalable and safe process.

The synthesis of the cyclobutanone ring itself can be a bottleneck. Methods involving expensive reagents, hazardous intermediates (like diazomethane), or extreme reaction conditions are generally avoided in large-scale synthesis. utexas.edu Ring expansion reactions or cycloadditions that proceed under milder conditions are often preferred.

The introduction of the side chain also presents scalability issues. The use of strong bases like LDA for α-alkylation requires cryogenic temperatures and strictly anhydrous conditions, which can be costly and difficult to manage on a large scale. Similarly, radical bromination for functionalizing the methyl group involves hazardous reagents.

For the amination step, while direct alkylation is feasible, it can lead to over-alkylation and purification challenges. Catalytic reductive amination is often a more practical and atom-economical alternative for industrial applications. The industrial synthesis of pyrrolidine itself is achieved by reacting 1,4-butanediol with ammonia over a metal oxide catalyst at high temperatures and pressures, highlighting the robust conditions often employed in bulk chemical manufacturing. wikipedia.org Therefore, a scalable synthesis of the target compound would likely favor a route involving catalytic steps and readily available, less hazardous starting materials. nih.govresearchgate.net

Advanced Spectroscopic and Computational Analysis of 3 Pyrrolidin 1 Yl Methyl Cyclobutanone

Structural Elucidation by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules. For a molecule such as 3-((Pyrrolidin-1-yl)methyl)cyclobutanone, with its multiple proton and carbon environments, advanced NMR techniques are indispensable for unambiguous signal assignment and the elucidation of its three-dimensional structure.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework and spatial relationships within this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a detailed connectivity map of the molecule.

COSY: This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the protons on the cyclobutanone (B123998) ring would show correlations to their geminal and vicinal neighbors, and the protons of the pyrrolidine (B122466) ring would exhibit their own distinct coupling network.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the assignments of their attached protons.

HMBC: This long-range heteronuclear correlation technique detects couplings between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the methyl group to the cyclobutanone ring and the pyrrolidine ring.

These 2D NMR methods are applied to resolve the structure of complex molecules, including those with cyclobutane (B1203170) rings. nih.gov The collective data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 208.5 |

| 2 | 2.85 | 52.1 |

| 3 | 2.60 | 35.8 |

| 4 | 2.85 | 52.1 |

| 5 | 2.55 | 60.2 |

| 6 | 2.50 | 54.3 |

| 7 | 1.75 | 23.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical chemical shifts for similar structural motifs.

Conformational Analysis using NOESY and Coupling Constant Data

The puckered nature of the cyclobutanone ring and the rotational freedom of the pyrrolidinylmethyl side chain lead to a complex conformational landscape. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool for investigating the spatial proximity of protons, providing insights into the predominant conformation in solution. mdpi.com

NOESY cross-peaks are observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. For this compound, NOESY can help determine the relative orientation of the substituent on the cyclobutanone ring (axial vs. equatorial). For example, a cross-peak between a proton on the methyl group and a proton on the cyclobutanone ring would indicate a specific spatial arrangement.

Analysis of proton-proton coupling constants (J-values) obtained from high-resolution 1D ¹H NMR spectra provides additional information about the dihedral angles between adjacent protons, which in turn helps to define the ring pucker and the orientation of the side chain.

Stereochemical Characterization and Absolute Configuration Determination

Since this compound is a chiral molecule, determining its absolute configuration is a critical aspect of its characterization. Several methods can be employed for this purpose.

If the molecule can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration. purechemistry.org For non-crystalline samples, spectroscopic techniques are utilized. Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has emerged as a powerful tool for assigning the absolute configuration of chiral molecules in solution. nih.govspectroscopyeurope.com This method involves comparing the experimental VCD spectrum to the theoretically predicted spectra for both enantiomers.

Another approach involves the use of chiral derivatizing agents or chiral solvating agents in NMR spectroscopy. purechemistry.org These agents interact with the enantiomers of the target molecule to form diastereomeric complexes, which can then be distinguished by their different NMR spectra.

Computational Chemistry Approaches for Molecular Insights

Computational chemistry provides a powerful lens through which to investigate the electronic structure, reactivity, and dynamics of molecules at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the lowest energy conformation of the molecule.

Calculate spectroscopic properties: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental data.

Investigate electronic properties: Analyze the distribution of electron density, molecular orbitals, and electrostatic potential to understand the molecule's reactivity.

Model reaction mechanisms: Explore the potential energy surfaces of reactions involving the cyclobutanone ring or the pyrrolidine nitrogen, providing insights into reaction pathways and transition states. nih.govacs.orgcoe.edursc.org

DFT has been successfully applied to study the mechanisms of various reactions involving cyclobutane derivatives. acs.orgresearchgate.net

Interactive Data Table: Calculated Thermodynamic Properties of this compound Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A (Equatorial) | 0.00 | 2.85 |

| B (Axial) | 1.25 | 3.10 |

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical computational results for substituted cyclobutanes.

Molecular Dynamics Simulations for Conformational Dynamics and Energy Landscape

While DFT calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. cosmosproject.co.uk An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the observation of:

Conformational transitions: The puckering of the cyclobutanone ring and the rotation of the side chain can be monitored over the course of the simulation.

Energy landscape: By analyzing the trajectory of the simulation, a map of the conformational energy landscape can be constructed, identifying the most stable conformations and the energy barriers between them.

Solvent effects: MD simulations can explicitly include solvent molecules, providing a more realistic model of the molecule's behavior in solution.

Quantum dynamics simulations have been used to study the behavior of photo-excited cyclobutanone, demonstrating the power of computational dynamics in understanding this ring system. cosmosproject.co.ukucl.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. This predictive approach is invaluable in the early stages of chemical research and development, as it allows for the estimation of a compound's properties without the need for empirical measurement, thereby saving time and resources. In the context of this compound, QSPR models can be developed to predict a range of properties, such as boiling point, solubility, and lipophilicity (logP), which are crucial for understanding its behavior in various chemical and biological systems.

The development of a robust QSPR model involves several key steps: the selection of a dataset of compounds with known properties, the calculation of molecular descriptors for each compound, the establishment of a mathematical relationship between the descriptors and the property of interest using statistical methods, and rigorous validation of the resulting model.

Molecular Descriptor Selection and Calculation

For a molecule as structurally diverse as this compound, which contains a cyclobutanone ring, a pyrrolidine ring, and a tertiary amine, a variety of molecular descriptors are necessary to capture its unique features. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its size, shape, and branching. Examples include the Wiener index, which reflects the sum of distances between all pairs of non-hydrogen atoms, and connectivity indices, which describe the degree of branching in the molecular skeleton.

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, the number of atoms of each element, and the number of specific functional groups.

A hypothetical set of calculated molecular descriptors for this compound and a series of structurally related analogs is presented in Table 1. This dataset would form the basis for developing a predictive QSPR model.

Table 1: Hypothetical Molecular Descriptors for this compound and Analogs

| Compound | Molecular Weight ( g/mol ) | Wiener Index | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound | 167.25 | 488 | 2.85 | -6.21 | 1.15 |

| 3-(Pyrrolidin-1-ylmethyl)cyclopentanone | 181.28 | 612 | 2.92 | -6.18 | 1.12 |

| 3-((Piperidin-1-yl)methyl)cyclobutanone | 181.28 | 596 | 2.79 | -6.25 | 1.18 |

| 2-((Pyrrolidin-1-yl)methyl)cyclobutanone | 167.25 | 475 | 3.01 | -6.15 | 1.09 |

| 3-((Dimethylamino)methyl)cyclobutanone | 141.21 | 352 | 2.68 | -6.35 | 1.25 |

Model Development and Validation

With the calculated descriptors, a QSPR model can be developed using various statistical techniques. Multiple Linear Regression (MLR) is a common approach where a linear equation is generated to relate the property of interest to a combination of the most relevant descriptors.

For instance, a hypothetical QSPR model for predicting the boiling point of this class of compounds might take the following form:

Boiling Point (°C) = β₀ + β₁ (Molecular Weight) + β₂ (Wiener Index) + β₃ (Dipole Moment)

Where β₀ is the regression constant, and β₁, β₂, and β₃ are the regression coefficients for each descriptor.

To illustrate, a hypothetical dataset of experimental and predicted boiling points for the compounds in Table 1 is presented in Table 2.

Table 2: Experimental and Predicted Boiling Points using a Hypothetical QSPR Model

| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

| This compound | 235.8 | 234.5 |

| 3-(Pyrrolidin-1-ylmethyl)cyclopentanone | 248.2 | 249.1 |

| 3-((Piperidin-1-yl)methyl)cyclobutanone | 242.5 | 241.9 |

| 2-((Pyrrolidin-1-yl)methyl)cyclobutanone | 230.1 | 231.3 |

| 3-((Dimethylamino)methyl)cyclobutanone | 215.4 | 216.0 |

The predictive power of the QSPR model must be rigorously validated to ensure its reliability. Common validation techniques include:

Internal Validation (Cross-Validation): This involves splitting the dataset into training and test sets. The model is built on the training set and then used to predict the properties of the compounds in the test set. A common method is leave-one-out cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the property of the removed compound is predicted. This process is repeated for each compound.

External Validation: The model is used to predict the properties of a new set of compounds that were not used in the model development.

The performance of the model is assessed using statistical metrics such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, and the root mean square error (RMSE), which measures the differences between predicted and observed values. A high R² value (close to 1) and a low RMSE value indicate a robust and predictive QSPR model.

Mechanistic Investigations of Transformations Involving the 3 Pyrrolidin 1 Yl Methyl Cyclobutanone Scaffold

Elucidation of Reaction Pathways and Transition State Geometries

There are no published studies that specifically elucidate the reaction pathways or calculate the transition state geometries for transformations involving 3-((pyrrolidin-1-yl)methyl)cyclobutanone. Mechanistic understanding of related systems often relies on computational chemistry to model the potential energy surfaces of reactions. Such studies for this compound would be necessary to map out the lowest energy pathways for its potential reactions, such as reductions, cycloadditions, or rearrangements, and to characterize the geometry and energy of the associated transition states.

Kinetic and Thermodynamic Profiling of Chemical Reactions

A search of the scientific literature reveals no data on the kinetic or thermodynamic profiling of chemical reactions involving this compound. To establish such a profile, experimental studies measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) would be required. Similarly, thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions have not been determined.

The Role of Stereochemistry and Chiral Information Transfer in Reaction Mechanisms

There are no documented studies on the role of stereochemistry or chiral information transfer in the reaction mechanisms of this compound. The molecule possesses a stereocenter at the 3-position of the cyclobutanone (B123998) ring. In principle, this chirality could influence the stereochemical outcome of reactions at the carbonyl group or other parts of the molecule. Investigations into diastereoselective or enantioselective transformations would be required to understand how the existing stereocenter directs the formation of new stereocenters. However, such research has not been reported for this compound.

Structure Activity Relationship Sar and Ligand Design Principles for 3 Pyrrolidin 1 Yl Methyl Cyclobutanone Derivatives

Influence of Cyclobutane (B1203170) Ring Strain and Conformational Rigidity on Molecular Recognition

The cyclobutane ring is a unique structural motif in medicinal chemistry, largely due to its inherent ring strain and conformational properties. nih.govwikipedia.org Unlike more flexible alkyl chains or larger cycloalkanes, the four-membered ring imposes significant geometric constraints on the molecule.

The C-C-C bond angles in cyclobutane are compressed to approximately 88°-90°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orglibretexts.org This deviation results in considerable angle strain. libretexts.orgmasterorganicchemistry.com To alleviate some of the torsional strain that would arise from a perfectly planar conformation, cyclobutane adopts a puckered or "butterfly" shape. nih.govlibretexts.org This non-planar conformation is the most energetically favorable structure and is a critical feature influencing its role in molecular recognition. nih.gov

The rigidity of the cyclobutane scaffold provides several advantages in drug design:

Conformational Restriction: By replacing a more flexible linker (e.g., an ethyl group) with a cyclobutane ring, the number of accessible conformations a molecule can adopt is significantly reduced. ru.nlnih.gov This pre-organization of the molecule into a more defined shape can decrease the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. ru.nl

Directional Scaffolding: The defined three-dimensional geometry of the cyclobutane ring acts as a rigid scaffold, positioning substituents in precise spatial orientations. This allows for the accurate placement of key pharmacophoric groups to optimize interactions within a target's binding pocket. nih.govnih.gov

Metabolic Stability: The introduction of a cyclobutane ring can block metabolically susceptible sites within a molecule, enhancing its metabolic stability. ru.nl

The strain energy of the cyclobutane ring influences its chemical reactivity and interactions. While it is relatively inert compared to the highly strained cyclopropane ring, its electronic properties are distinct from unstrained alkanes. nih.govlifechemicals.com This unique combination of stability and constrained geometry makes the cyclobutane moiety a valuable tool for medicinal chemists to enhance the structural and pharmacokinetic properties of drug candidates. bohrium.com

| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

|---|---|---|---|---|

| Internal C-C-C Angle | 60° | ~88° (puckered) | ~105° (envelope) | ~109.5° (chair) |

| Ring Strain (kcal/mol) | 27.6 | 26.3 | 6.5 | 0.1 |

| Dominant Conformation | Planar | Puckered/Butterfly | Envelope/Twist | Chair |

| Key Feature in Design | High reactivity | Rigidity, 3D structure | Moderate flexibility | Stable, defined chair conformers |

Impact of Pyrrolidine (B122466) Substituent Stereochemistry on Ligand-Target Interactions

The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone of many natural products and FDA-approved drugs. nih.gov A key feature of this scaffold is the potential for stereocenters, which allows for precise control over the three-dimensional arrangement of substituents and, consequently, the molecule's interaction with chiral biological targets like proteins and enzymes. nih.gov

The non-planar, flexible nature of the pyrrolidine ring, which undergoes a low-energy conformational change known as pseudorotation, allows it to adopt various "envelope" and "twist" conformations. nih.govnih.gov The specific conformation adopted and the spatial orientation of its substituents can be heavily influenced by the stereochemistry of those substituents. beilstein-journals.orgbeilstein-journals.org

For derivatives of 3-((Pyrrolidin-1-yl)methyl)cyclobutanone, the stereochemistry at the carbon atom of the cyclobutane ring where the pyrrolidinomethyl group is attached, as well as any potential stereocenters on the pyrrolidine ring itself, will have a profound impact on biological activity. Different stereoisomers of a molecule can exhibit vastly different pharmacological profiles because of their differential binding to enantioselective protein targets. nih.gov

The stereochemical arrangement of substituents dictates:

Binding Mode: The correct spatial orientation of functional groups is necessary to fit into a specific binding pocket and form key interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions).

Receptor Selectivity: One stereoisomer may bind with high affinity to a desired target, while another may bind to an off-target receptor, leading to unwanted side effects.

Agonist vs. Antagonist Activity: In some cases, stereoisomers can even elicit opposite biological responses at the same receptor.

For instance, studies on various pyrrolidine-containing compounds have shown that the relative orientation (cis/trans) of substituents can dramatically alter the molecule's preferred conformation, thereby affecting its ability to interact with a target. nih.gov The introduction of substituents can lock the ring into a specific puckered conformation, presenting other functional groups in either pseudo-axial or pseudo-equatorial positions, which directly influences ligand-target complementarity. nih.govbeilstein-journals.org

| Stereoisomer | Hypothetical Substituent Orientation | Potential Binding Outcome | Rationale |

|---|---|---|---|

| (R)-Isomer | Group 'X' in pseudo-axial position | High Affinity Binding | Axial group fits into a deep hydrophobic pocket of the receptor. |

| (S)-Isomer | Group 'X' in pseudo-equatorial position | Low Affinity Binding | Equatorial group causes a steric clash with the receptor surface. |

| cis-Isomer (relative to another substituent) | Groups oriented on the same face | Forms bidentate hydrogen bond | The cis arrangement perfectly spans the distance between two donor/acceptor sites on the target. |

| trans-Isomer (relative to another substituent) | Groups oriented on opposite faces | No bidentate interaction | The groups are too far apart to simultaneously interact with the target sites. |

Exploration of Pharmacophore Space and Three-Dimensional (3D) Shape Diversity

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the specific 3D arrangement of molecular features necessary for biological activity. researchgate.netorientjchem.org The this compound scaffold provides a rich platform for exploring pharmacophore space due to the distinct characteristics of its constituent rings.

The combination of a rigid cyclobutane ring and a non-planar pyrrolidine ring allows for the creation of molecules with significant three-dimensional (3D) character. nih.govnih.gov This is a departure from the flat, two-dimensional structures that have often dominated screening libraries. Increased 3D shape diversity is believed to improve druggability by providing better complementarity to the complex, three-dimensional surfaces of protein binding sites. nih.govnih.gov

Key aspects of this scaffold for pharmacophore exploration include:

Spatial Arrangement of Features: The rigid cyclobutane core positions the pyrrolidinomethyl side chain in a well-defined vector away from the four-membered ring. This allows for systematic exploration of the space around the core by modifying the pyrrolidine or adding other substituents to the cyclobutane.

3D Shape Diversity: The sp3-hybridized nature of both rings ensures a departure from planarity. nih.gov Computational techniques like Principal Moments of Inertia (PMI) analysis can be used to quantify the 3D shape of different derivatives, confirming that even small modifications can lead to significant changes in shape, allowing for the sampling of diverse regions of chemical space. d-nb.inforesearchgate.net

Pharmacophoric Features: The scaffold inherently contains several key features:

A basic nitrogen atom in the pyrrolidine ring, which can act as a hydrogen bond acceptor or form salt bridges.

A ketone carbonyl group on the cyclobutane ring, which can act as a hydrogen bond acceptor.

Hydrophobic regions provided by the aliphatic carbon frameworks of both rings.

By modifying the scaffold—for example, by adding substituents to either ring or altering the stereochemistry—chemists can systematically vary the distances and angles between these pharmacophoric points. This allows for the creation of a library of compounds with diverse 3D shapes and electronic properties, increasing the probability of identifying a ligand that perfectly matches the pharmacophoric requirements of a specific biological target. nih.govmdpi.com

| Feature | Location | Potential Interaction Type | Modulation Strategy |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Cyclobutanone (B123998) Oxygen | Hydrogen bonding with donor groups (e.g., -NH, -OH) on the target. | Bioisosteric replacement (e.g., with oxime, hydrazone). |

| Basic Center/HBA | Pyrrolidine Nitrogen | Ionic interaction/salt bridge with acidic residues (e.g., Asp, Glu); Hydrogen bonding. | Substitution on the pyrrolidine ring to modulate basicity. |

| Hydrophobic Region | Cyclobutane Ring | Van der Waals interactions with non-polar pockets. | Addition of alkyl or aryl substituents. |

| Hydrophobic Region | Pyrrolidine Ring | Van der Waals interactions with non-polar pockets. | Substitution with lipophilic groups. |

Rational Design Principles for Analogues with Modulated Biological Activity

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of their biological target and the SAR of existing ligands. nih.govmdpi.com For this compound, several principles can guide the design of analogues with improved potency, selectivity, or pharmacokinetic properties.

Scaffold Modification and Hopping: While maintaining the core pharmacophore, the cyclobutane or pyrrolidine rings could be replaced with other bioisosteric rings to explore different conformational constraints or introduce new interaction points.

Substituent Variation: Adding substituents to either ring can probe the binding site for additional favorable interactions. For example, adding a hydroxyl group could introduce a new hydrogen bond, while adding a phenyl group could engage a hydrophobic pocket.

Conformational Constraint: As discussed, the cyclobutane ring already imparts rigidity. nih.gov Further constraint, perhaps by introducing fused ring systems, could further lock the molecule into its bioactive conformation, enhancing potency.

Stereochemical Exploration: Synthesizing and testing all possible stereoisomers is crucial to identify the optimal 3D arrangement for binding. nih.gov This includes exploring both cis and trans isomers on the cyclobutane ring and R/S configurations at any chiral centers.

Computational tools such as molecular docking can be used to predict how newly designed analogues might bind to a target protein, helping to prioritize which compounds to synthesize. mdpi.com By systematically applying these principles, researchers can modulate the biological activity of the lead compound in a controlled and predictable manner.

| Design Principle | Specific Modification Example | Intended Effect on Biological Activity |

|---|---|---|

| Explore Hydrophobic Pockets | Add a methyl or phenyl group to the cyclobutane ring. | Increase binding affinity through van der Waals interactions. |

| Introduce New H-Bonding | Add a hydroxyl or amide group to the pyrrolidine ring. | Enhance potency and selectivity through specific hydrogen bonds. |

| Modulate Basicity (pKa) | Introduce an electron-withdrawing group (e.g., fluorine) on the pyrrolidine ring. | Optimize solubility, cell permeability, and ionic interactions. |

| Alter 3D Vector | Replace cyclobutane with cyclopentane or cyclohexane. | Change the angle and distance between the pyrrolidine and the core. |

| Improve Metabolic Stability | Replace a metabolically labile C-H bond with a C-F bond. | Block sites of oxidative metabolism, increasing drug half-life. |

Integration of Cyclobutanone and Pyrrolidine Scaffolds in Privileged Medicinal Chemistry Motifs

In medicinal chemistry, certain structural frameworks, known as "privileged scaffolds," appear frequently in drugs and bioactive molecules that act on a range of different biological targets. eurekaselect.com Both the pyrrolidine and cyclobutane moieties can be considered components of privileged structures due to their desirable chemical and structural properties. nih.govnih.gov

The Pyrrolidine Scaffold: The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs. nih.gov Its prevalence is due to several factors:

It provides a robust, sp3-rich scaffold for creating molecules with significant 3D character. nih.gov

The basic nitrogen atom is a key interaction point in many ligand-receptor complexes, often forming crucial salt bridges or hydrogen bonds. frontiersin.org

It is a common feature in natural products, suggesting evolutionary selection for this motif in biologically active molecules. nih.gov

The Cyclobutane Scaffold: While historically less common than five- and six-membered rings, the use of cyclobutane in drug candidates is increasing. nih.govnih.gov Its utility stems from its unique ability to:

Act as a rigid, three-dimensional scaffold. nih.gov

Serve as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve properties like solubility or metabolic stability. ru.nl

Provide novel intellectual property space in drug discovery programs.

The integration of these two powerful motifs in this compound creates a compound with a highly desirable set of features for drug design. The structure combines the rigid, conformation-restricting nature of the cyclobutane ring with the versatile, 3D-oriented pyrrolidine scaffold. nih.govnih.gov This combination allows for the precise spatial presentation of the basic nitrogen and other pharmacophoric elements, a strategy that is highly effective for targeting a wide variety of protein binding sites.

| Scaffold | Key Medicinal Chemistry Advantages | Examples of Application |

|---|---|---|

| Cyclobutane | - Imparts conformational rigidity

| - Replacing flexible linkers to reduce entropic penalty

|

| Pyrrolidine | - Common in FDA-approved drugs and natural products

| - Targeting GPCRs, ion channels, and enzymes

|

Applications of 3 Pyrrolidin 1 Yl Methyl Cyclobutanone As a Versatile Synthetic Building Block and Medicinal Chemistry Scaffold

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While direct examples of the total synthesis of complex natural products commencing from 3-((Pyrrolidin-1-yl)methyl)cyclobutanone are not extensively documented in publicly available literature, the strategic importance of its constituent motifs—the cyclobutane (B1203170) and pyrrolidine (B122466) rings—is well-established. The cyclobutane unit is a recurring feature in a variety of natural products, often imparting unique conformational constraints and biological activities. Similarly, the pyrrolidine ring is a privileged scaffold found in numerous alkaloids and other bioactive molecules, contributing to their pharmacological profiles.

The synthetic utility of this compound can be inferred from its potential to serve as a key building block. The ketone functionality allows for a wide range of transformations, including nucleophilic additions, alpha-functionalization, and ring-expansion reactions, which are pivotal steps in the assembly of intricate molecular architectures. The pyrrolidine group, on the other hand, can direct stereoselective reactions and serve as a handle for further derivatization or as an integral part of the final bioactive structure. For instance, the N-methyl-Δ¹-pyrrolinium cation, a related pyrrolidine derivative, is a known precursor in the biosynthesis of tropane alkaloids.

Development of Conformationally Constrained Scaffolds for Drug Discovery

The design of conformationally constrained molecules is a powerful strategy in drug discovery to enhance binding affinity, selectivity, and metabolic stability. The rigid framework of the cyclobutane ring in this compound offers an excellent starting point for the development of such scaffolds. By restricting the conformational freedom of a molecule, the entropic penalty upon binding to a biological target is reduced, often leading to improved potency.

The puckered nature of the cyclobutane ring, in combination with the defined stereochemistry that can be introduced at the 3-position, allows for the precise spatial arrangement of substituents. This is crucial for optimizing interactions with the binding pockets of proteins. The pyrrolidine ring itself exhibits distinct puckering modes, which can be influenced by substituents, further contributing to the conformational rigidity of molecules derived from this scaffold. Medicinal chemists can exploit these features to design ligands with well-defined three-dimensional shapes that are complementary to their biological targets.

Table 1: Comparison of Cycloalkane Scaffolds in Drug Design

| Scaffold | Ring Size | Key Features | Potential Advantages in Drug Design |

| Cyclopropane | 3 | Highly strained, planar | Rigid scaffold, precise substituent positioning |

| Cyclobutane | 4 | Strained, puckered | Conformational constraint, metabolic stability |

| Cyclopentane | 5 | Flexible, multiple conformations | Increased 3D character over aromatic rings |

| Cyclohexane | 6 | Flexible, chair/boat conformations | Well-understood stereochemistry, common in natural products |

Derivatization for the Generation of Novel Chemical Libraries

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. This compound is an attractive starting material for the construction of such libraries due to the presence of two distinct reactive handles: the ketone and the tertiary amine of the pyrrolidine.

The ketone functionality can be readily transformed into a variety of other functional groups. For example, reductive amination can be employed to introduce a diverse range of secondary and tertiary amines. Aldol condensations and related reactions can be used to build larger, more complex structures. The pyrrolidinyl moiety can be quaternized or, if a secondary amine precursor is used, N-acylated or N-alkylated to introduce further diversity. This dual functionality allows for the rapid and efficient generation of a large number of structurally distinct molecules from a common core, facilitating the exploration of chemical space in the search for new drug candidates.

Contribution to the Synthesis of Nitrogen-Containing Heterocycles with Tuned Biological Activities

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals. The chemical reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of such heterocycles.

The ketone can serve as an electrophilic partner in condensation reactions with various dinucleophiles to construct new heterocyclic rings. For instance, reaction with hydrazines could lead to the formation of pyrazoline or pyrazole derivatives, while reaction with hydroxylamine could yield isoxazolines. Furthermore, the cyclobutanone (B123998) ring itself can undergo ring-expansion reactions, providing access to larger heterocyclic systems. For example, a Beckmann rearrangement of the corresponding oxime would lead to the formation of a five-membered lactam. The ability to generate a variety of heterocyclic systems from a single, readily accessible starting material underscores the synthetic versatility of this compound.

Integration into Fused Ring Systems and Spirocyclic Architectures for Enhanced Pharmacological Profiles

The development of molecules with enhanced three-dimensionality is a key trend in medicinal chemistry to improve drug-like properties and escape the "flatland" of traditional aromatic compounds. This compound is an ideal substrate for the construction of both fused and spirocyclic ring systems.

Fused ring systems can be generated through intramolecular cyclization reactions. For example, functionalization of the pyrrolidine nitrogen with a suitable tether followed by cyclization onto the cyclobutanone ring could lead to the formation of bicyclic structures. Spirocyclic compounds, which feature two rings sharing a single atom, can be synthesized by various methods starting from the cyclobutanone. For instance, a [3+2] cycloaddition of an azomethine ylide generated from the pyrrolidine moiety with an appropriate dipolarophile could potentially lead to spiro-pyrrolidine derivatives. These complex, three-dimensional architectures are of great interest in drug discovery as they can provide access to novel chemical space and lead to compounds with improved pharmacological profiles.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Substituted Amines |

| Wittig Reaction | Ph₃P=CHR | Alkenes |

| Baeyer-Villiger Oxidation | m-CPBA | Lactones |

| Beckmann Rearrangement | NH₂OH, then acid | Lactams |

| Spirocyclization | e.g., with a sulfur ylide | Spiro-epoxides |

| Fused-ring formation | Intramolecular aldol/alkylation | Bicyclic systems |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((Pyrrolidin-1-yl)methyl)cyclobutanone, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where pyrrolidine reacts with a halogenated cyclobutanone precursor. Key steps include:

- Using polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Optimizing temperature (60–80°C) and reaction time (12–24 hours) to balance reactivity and byproduct formation.

- Employing catalysts like triethylamine to deprotonate the amine and enhance nucleophilicity .

- Characterization : Post-synthesis, purity is confirmed via HPLC, while structural validation relies on -NMR (e.g., δ 2.5–3.0 ppm for pyrrolidinyl protons) and IR spectroscopy (C=O stretch ~1700 cm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : - and -NMR identify proton environments and carbon backbone. For example, cyclobutanone’s carbonyl carbon appears at ~210 ppm in -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 180.149).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in nucleophilic additions versus ring-opening reactions?

- Nucleophilic Addition : The carbonyl group reacts with Grignard reagents or hydrides, forming secondary alcohols. Steric hindrance from the pyrrolidinyl group slows kinetics, requiring elevated temperatures .

- Ring-Opening : Under acidic conditions, cyclobutanone undergoes strain-driven ring opening. Computational studies (DFT) predict regioselectivity based on transition-state stability .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Measure IC values via fluorogenic substrates (e.g., protease or kinase assays). For example, derivatives with electron-withdrawing substituents show enhanced binding to serine hydrolases .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ) and quantify intracellular accumulation using scintillation counting .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved pharmacological profiles?

- Substituent Modification : Replace pyrrolidine with azetidine to reduce steric bulk, improving CNS penetration.

- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors. Validate with in vitro electrophysiology .

Q. What experimental strategies mitigate stability issues of this compound under varying pH and solvent conditions?

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–10. Buffered solutions (e.g., phosphate) reveal degradation pathways (e.g., hydrolysis at pH < 5) .

- Solvent Compatibility : Use non-polar solvents (e.g., hexane) to minimize ketone reactivity. Monitor decomposition via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding to dopamine receptors over 100 ns trajectories. Analyze hydrogen bonding (e.g., pyrrolidinyl N-H with Asp113) and hydrophobic contacts .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and blood-brain barrier penetration (log BB > 0.3) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Controlled Replication : Standardize assay conditions (e.g., cell line, incubation time) across labs.

- Meta-Analysis : Use statistical tools (e.g., Bayesian modeling) to aggregate data from disparate studies, identifying outliers due to impurity interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.